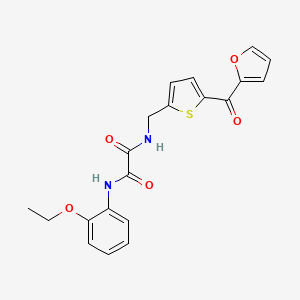

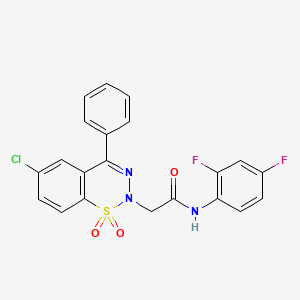

![molecular formula C18H14N4S B2893024 3-Benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894061-83-7](/img/structure/B2893024.png)

3-Benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar compounds involves the use of synthetic approaches for the synthesis of triazolothiadiazine and its derivatives . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo .Molecular Structure Analysis

The molecular structure of similar compounds involves a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds involve their high positive heats of formation and high densities . Triazole nucleus is present as a central structural component in a number of drug classes .Applications De Recherche Scientifique

Antifungal Applications

Triazole derivatives, including the one , have been widely recognized for their antifungal properties. They function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts cell membrane formation and integrity, leading to the death of the fungal cells.

Anticancer Activity

Some triazole derivatives exhibit anticancer activity by interfering with the proliferation of cancer cells. They can induce apoptosis and inhibit angiogenesis, which is the formation of new blood vessels that tumors need for growth and metastasis . Research into specific mechanisms by which “3-Benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine” exerts anticancer effects could provide valuable insights into novel cancer therapies.

Antibacterial Properties

The antibacterial potential of triazole compounds is attributed to their ability to interact with bacterial enzymes and receptors, disrupting vital processes such as cell wall synthesis . This makes them promising candidates for the development of new antibacterial agents, especially in the face of rising antibiotic resistance.

Antiviral Efficacy

Triazoles have shown promise as antiviral agents. They can inhibit viral replication by targeting viral enzymes or interfering with the viral life cycle . Further research could explore the effectiveness of “3-Benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine” against specific viruses.

Antidepressant and Anxiolytic Effects

Some triazoles have been found to possess central nervous system (CNS) activity, acting as antidepressants or anxiolytics. They may modulate neurotransmitter systems in the brain, such as the GABAergic or serotonergic systems . Investigating the CNS effects of this specific triazole derivative could lead to new treatments for mood disorders.

Antidiabetic Potential

Triazole derivatives can also play a role in managing diabetes. They may exert antidiabetic effects by influencing insulin signaling pathways or glucose metabolism . The potential of “3-Benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine” in this area warrants further investigation.

Anti-inflammatory and Analgesic Activities

The anti-inflammatory and analgesic properties of triazoles are due to their ability to inhibit the synthesis of pro-inflammatory mediators. They can be effective in treating conditions characterized by inflammation and pain .

Antihypertensive and Cardiovascular Effects

Triazole derivatives can affect cardiovascular health by acting as antihypertensives. They may influence blood pressure regulation through various mechanisms, including the inhibition of enzymes like ACE (angiotensin-converting enzyme) . Exploring the cardiovascular applications of this compound could contribute to the development of new heart medications.

Mécanisme D'action

Target of Action

Compounds with a similar triazolothiadiazine nucleus have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Mode of Action

It is known that triazolothiadiazine derivatives can exhibit cytotoxic activities through egfr and parp-1 inhibitions, inducing apoptosis in cancer cells .

Biochemical Pathways

Compounds with a similar triazolothiadiazine nucleus have been found to inhibit various enzymes, potentially affecting multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar triazolothiadiazine nucleus .

Result of Action

Triazolothiadiazine derivatives have shown promising cytotoxic activities, inducing apoptosis in cancer cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4S/c1-3-7-14(8-4-1)13-23-18-20-19-17-12-11-16(21-22(17)18)15-9-5-2-6-10-15/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAJNDCPHWVOCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

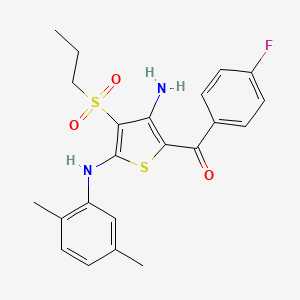

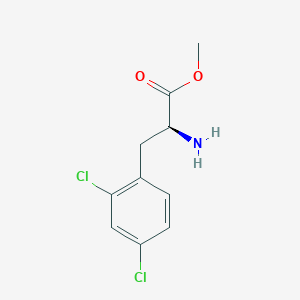

![6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2892943.png)

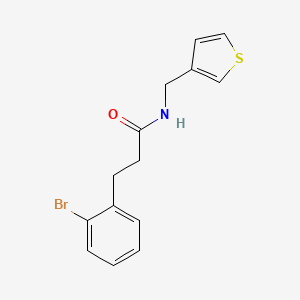

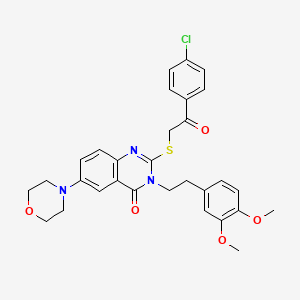

![3,5-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2892944.png)

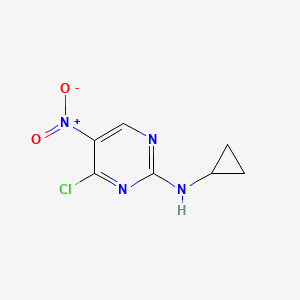

![1-(4-Bromophenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2892946.png)

![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride](/img/structure/B2892949.png)

![2-Methyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrazol-3-amine](/img/structure/B2892959.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2892963.png)

![N-(1-acetylpiperidin-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2892964.png)